N-(3-chloro-4-methylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide
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Description
N-(3-chloro-4-methylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is a useful research compound. Its molecular formula is C22H22ClN3O3 and its molecular weight is 411.89. The purity is usually 95%.
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Scientific Research Applications
Structural Studies and Co-crystal Formation Compounds similar to the one have been studied for their structural properties and ability to form co-crystals with other aromatic compounds. For instance, derivatives with an amide bond in quinoline have been shown to form co-crystals with aromatic diols, such as 1,4-dihydroxybenzene and 1,5-dihydroxynaphthalene. These co-crystals exhibit unique structural features, including variations in the presence of symmetry-independent host molecules within their unit cells, highlighting the potential for designing complex molecular architectures (Karmakar, Kalita, & Baruah, 2009).
Synthesis and Antibacterial Activity Derivatives of naphthyridin-acetamides have been synthesized and evaluated for their antibacterial properties. By modifying the core structure and incorporating different substituents, researchers have developed compounds with significant antibacterial activity. This suggests the potential of the compound , with appropriate modifications, to serve as a lead structure in the development of new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antimicrobial Activity through Pyrano Quinoline Derivatives The synthesis of pyrano quinoline derivatives and their evaluation for antimicrobial activity is another area of interest. The conversion of compounds through various reactions, leading to products with potential antimicrobial properties, illustrates the versatility of naphthyridine-based compounds in contributing to the development of antimicrobial agents (Watpade & Toche, 2017).
Catalysis and Organic Synthesis Compounds with a naphthyridine backbone play a role in catalysis and organic synthesis. For example, the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction showcases the application of such structures in catalytic processes, offering pathways for efficient and selective reduction reactions (Facchetti et al., 2016).
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(8-methoxy-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-13-3-4-14(9-18(13)23)24-21(27)12-26-8-7-20-17(11-26)22(28)16-10-15(29-2)5-6-19(16)25-20/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNQBIZQUIOGJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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